molecular formula C5H10F2O B2655041 3,3-Difluoro-2-methylbutan-1-ol CAS No. 1866960-03-3

3,3-Difluoro-2-methylbutan-1-ol

Cat. No.: B2655041
CAS No.: 1866960-03-3
M. Wt: 124.131
InChI Key: LYCROCVBYVMABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-2-methylbutan-1-ol is an organic compound with the molecular formula C5H10F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the third carbon atom and a hydroxyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylbutan-1-ol typically involves the fluorination of 2-methylbutan-1-ol. One common method is the reaction of 2-methylbutan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: 3,3-Difluoro-2-methylbutanal or 3,3-Difluoro-2-methylbutanone.

    Reduction: 3,3-Difluoro-2-methylbutane.

    Substitution: Products depend on the substituent introduced, such as 3-iodo-2-methylbutan-1-ol.

Scientific Research Applications

3,3-Difluoro-2-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Difluoro-2-methylbutan-1-ol exerts its effects depends on the specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds with target molecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutan-1-ol: Similar structure but lacks fluorine atoms, resulting in different chemical properties.

    2,2-Difluoroethanol: Another fluorinated alcohol with different carbon chain length and properties.

    2-Fluoro-2-methylpropan-1-ol: Contains a single fluorine atom and a different carbon skeleton.

Uniqueness

3,3-Difluoro-2-methylbutan-1-ol is unique due to the presence of two fluorine atoms on the same carbon atom, which significantly influences its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where specific fluorinated structures are required .

Properties

IUPAC Name

3,3-difluoro-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O/c1-4(3-8)5(2,6)7/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCROCVBYVMABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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